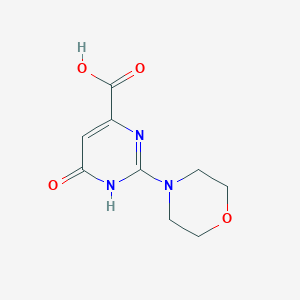
1-(Difluoromethyl)naphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)naphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H8F2O2 and a molecular weight of 222.19 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, which is further substituted by a carboxylic acid group at the second position . It is a white to off-white crystalline solid with a predicted density of 1.354±0.06 g/cm³ .
Preparation Methods
The synthesis of 1-(Difluoromethyl)naphthalene-2-carboxylic acid typically involves the introduction of a difluoromethyl group into the naphthalene ring followed by carboxylation. One common synthetic route includes the reaction of naphthalene with difluoromethylating agents under specific conditions to introduce the difluoromethyl group. This is followed by carboxylation using carbon dioxide or other carboxylating agents . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(Difluoromethyl)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Difluoromethyl)naphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)naphthalene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways . Detailed studies on its mechanism of action are ongoing to elucidate its effects at the molecular level.
Comparison with Similar Compounds
1-(Difluoromethyl)naphthalene-2-carboxylic acid can be compared with other similar compounds such as:
1-(Trifluoromethyl)naphthalene-2-carboxylic acid: Similar structure but with a trifluoromethyl group, which may exhibit different reactivity and properties.
1-(Chloromethyl)naphthalene-2-carboxylic acid: Contains a chloromethyl group, leading to different chemical behavior.
1-(Methyl)naphthalene-2-carboxylic acid: Lacks fluorine atoms, resulting in distinct physical and chemical properties.
The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts specific electronic and steric effects, influencing its reactivity and interactions.
Properties
Molecular Formula |
C12H8F2O2 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
1-(difluoromethyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H8F2O2/c13-11(14)10-8-4-2-1-3-7(8)5-6-9(10)12(15)16/h1-6,11H,(H,15,16) |
InChI Key |
YHSFUXOAGLPNNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



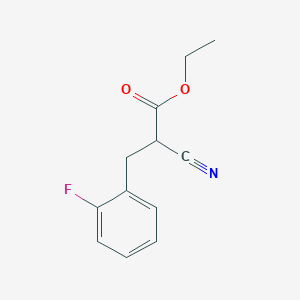

![Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11883082.png)

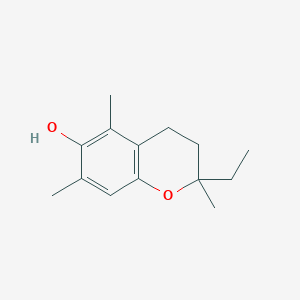
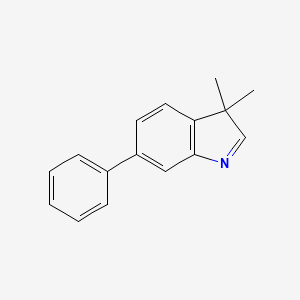
![tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B11883104.png)
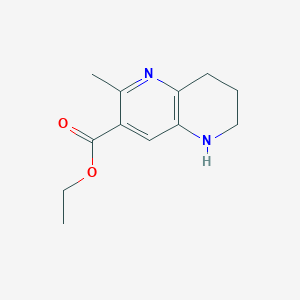

![4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid](/img/structure/B11883119.png)
![7-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11883131.png)
